molecular formula C25H32N2O4 B12292678 Alvimopan enantiomer

Alvimopan enantiomer

Cat. No.: B12292678
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-UHFFFAOYSA-N
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Description

Alvimopan is a peripherally acting μ-opioid receptor antagonist primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgery. It is marketed under the trade name Entereg. Alvimopan is unique in its ability to block the adverse gastrointestinal effects of opioids without affecting their analgesic properties, making it a valuable tool in postoperative care .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alvimopan involves a multi-step process. One common method includes the N-alkylation reaction under alkaline conditions, followed by condensation and hydrolysis to obtain the final product. The process ensures that the chiral centers of the raw materials and the product remain unchanged .

Industrial Production Methods: Industrial production of Alvimopan often involves the preparation of solid forms with high bioavailability. This can be achieved by dissolving Alvimopan in a medicinal solvent, adding a glutaraldehyde aqueous solution, and performing spray drying to obtain Alvimopan chitosan microspheres. These microspheres are then mixed with pharmaceutical adjuvants and compressed into tablets or filled into capsules .

Chemical Reactions Analysis

Types of Reactions: Alvimopan undergoes various chemical reactions, including:

    Oxidation: Alvimopan can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in Alvimopan.

    Substitution: Alvimopan can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Alvimopan, which can be characterized using techniques like NMR and mass spectrometry .

Scientific Research Applications

Alvimopan has a wide range of scientific research applications:

Mechanism of Action

Alvimopan acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract. By binding to these receptors, it prevents the activation by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. This selective binding ensures that the analgesic effects of opioids are not compromised, as Alvimopan has limited ability to cross the blood-brain barrier .

Comparison with Similar Compounds

    Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.

    Naloxegol: A PEGylated derivative of naloxone, used for similar indications.

Comparison: Alvimopan is unique in its high affinity for peripheral μ-opioid receptors and its specific application in postoperative ileus. Unlike Methylnaltrexone, which relies on its ionic charge for selectivity, Alvimopan’s selectivity is due to its pharmacokinetics. Naloxegol, while effective, has a different mechanism involving PEGylation to limit its central nervous system penetration .

Alvimopan’s distinct pharmacological profile and targeted application make it a valuable compound in both clinical and research settings.

Biological Activity

Alvimopan is a peripherally acting mu-opioid receptor antagonist primarily used for the management of postoperative ileus (POI). Its enantiomers, particularly the (S)-enantiomer, exhibit distinct biological activities that contribute to its therapeutic efficacy. This article explores the biological activity of alvimopan enantiomers, focusing on their pharmacological properties, clinical implications, and the significance of chirality in drug action.

Chirality and Pharmacological Activity

Chirality plays a crucial role in the pharmacodynamics and pharmacokinetics of drugs. Alvimopan exists as a racemic mixture, but its enantiomers display different affinities for mu-opioid receptors and other biological targets. The (S)-enantiomer is primarily responsible for the drug's therapeutic effects, while the (R)-enantiomer is less active and may not contribute significantly to its efficacy .

Table 1: Comparison of Alvimopan Enantiomers

EnantiomerActivityRole in Therapy
(S)-AlvimopanActiveTherapeutic effects in POI management
(R)-AlvimopanInactiveMinimal or no therapeutic effect

Alvimopan functions by blocking mu-opioid receptors in the gastrointestinal tract, thereby counteracting the constipating effects of opioids used during postoperative care. This mechanism facilitates gastrointestinal recovery by enhancing motility and reducing transit time. Clinical studies have shown that alvimopan significantly improves gastrointestinal recovery metrics compared to placebo .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of alvimopan in patients undergoing bowel resection. A pivotal study indicated that patients treated with alvimopan achieved gastrointestinal recovery (GI-2) significantly faster than those receiving placebo. Specifically, 80% of patients treated with alvimopan achieved GI-2 recovery by postoperative day 5 compared to 66% in the placebo group .

Table 2: Clinical Trial Results for Alvimopan

ParameterAlvimopan Group (%)Placebo Group (%)p-value
GI-2 Recovery by POD 58066<0.001
DCO Written before POD 78772<0.001
Hospital Stay > POD 71934<0.001

Case Studies

  • Postoperative Ileus Management : In a study involving patients after bowel resection, alvimopan was associated with a reduced length of hospital stay and lower rates of readmission compared to placebo. The numbers needed to treat (NNT) analysis indicated that only seven patients needed treatment with alvimopan to prevent one case of delayed gastrointestinal recovery .
  • Diverse Patient Populations : Efficacy was observed across various demographics, although some differences were noted between racial groups, likely due to sample size variations. Notably, significant improvements were consistent across age and sex categories .

Research Findings on Enantiomer Activity

Research indicates that enantiomers can differ significantly in their metabolic profiles and interactions with biological systems. For instance, studies have shown that the (S)-enantiomer exhibits higher potency and selectivity at mu-opioid receptors compared to its (R)-counterpart . This selectivity enhances therapeutic outcomes while minimizing potential side effects associated with non-selective opioid receptor activation.

Properties

IUPAC Name

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870037
Record name N-(2-{[4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-phenylpropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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